molecular formula C7H6Cl2O2 B1606925 4,5-Dichloroguaiacol CAS No. 2460-49-3

4,5-Dichloroguaiacol

Cat. No. B1606925
CAS RN: 2460-49-3
M. Wt: 193.02 g/mol
InChI Key: HAAFFTHBNFBVKY-UHFFFAOYSA-N
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Description

4,5-Dichloroguaiacol is a major component of chlorinated phenol . It is used for research purposes and is not sold to patients . The CAS number for 4,5-Dichloroguaiacol is 2460-49-3 .


Molecular Structure Analysis

The molecular formula of 4,5-Dichloroguaiacol is C7H6Cl2O2 . It has an average mass of 193.027 Da and a monoisotopic mass of 191.974487 Da .


Physical And Chemical Properties Analysis

4,5-Dichloroguaiacol has a density of 1.4±0.1 g/cm3 . Its boiling point is 277.8±35.0 °C at 760 mmHg . The flash point is 121.8±25.9 °C .

Future Directions

The future directions for 4,5-Dichloroguaiacol are not explicitly mentioned in the search results. Given its use in research , it is likely that future studies will continue to explore its properties and potential applications.

properties

IUPAC Name

4,5-dichloro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAFFTHBNFBVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022192
Record name 4,5-Dichloroguaiacol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2460-49-3, 65724-16-5
Record name 4,5-Dichloroguaiacol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2460-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloroguaiacol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, dichloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065724165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dichloroguaiacol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DICHLOROGUAIACOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE34XAW6L9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 4,5-dichlorocatechol (1 g, 5.62 mmol), potassium carbonate (780 mg, 5.62 mmol), and methyl iodide (0.34 mL, 5.62 mmol) in N,N-dimethylformamide (20 mL) was stirred rapidly at 130° C. for 20 hours, under a nitrogen atmosphere. The reaction mixture was allowed to cool to room temperature before diluting with ethyl acetate (50 mL). The mixture was washed with water (50 mL), saturated aqueous sodium bicarbonate (50 mL), and saturated brine solution (50 mL). The organic layer was separated and dried over sodium sulphate, and evaporated under reduced pressure to a deep brown solid. The crude material was purified by flash chromatography (eluting with 1:1 heptane/dichloromethane) to afford 4,5-dichloro-2-methoxyphenol as a white solid (490 mg, 45%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the environmental significance of 4,5-dichloroguaiacol?

A1: 4,5-Dichloroguaiacol is a chlorinated phenolic compound primarily identified as a significant constituent of bleached kraft mill effluent (BKME). [, , , ] These effluents, often discharged into water bodies, raise environmental concerns due to the persistence and potential toxicity of such compounds. [, , ]

Q2: How persistent is 4,5-dichloroguaiacol in the environment?

A2: Studies show that while some microorganisms like Trichoderma harzianum can degrade free 4,5-dichloroguaiacol, they are ineffective against its bound forms. [] This resistance to biodegradation contributes to the compound's persistence in environments like Lake Bonney, even after discontinuing chlorine bleaching processes in nearby mills. []

Q3: How effective are combined treatments in removing 4,5-dichloroguaiacol?

A4: Combining ozone treatment with biological treatment in a reactor system has demonstrated complete removal of 4,5-dichloroguaiacol from synthetic wastewater. [] This method significantly improves the removal efficiency compared to biological treatment alone. []

Q4: What makes 4,5-dichloroguaiacol resistant to degradation by certain microorganisms?

A5: The presence of 4,5-dichloroguaiacol in a bound form, often associated with high molecular weight (HMW) fractions of BKME, is a significant factor contributing to its resistance to biodegradation. [, ]

Q5: How is 4,5-dichloroguaiacol formed during the pulp bleaching process?

A6: 4,5-Dichloroguaiacol is generated during the chlorination of lignin present in wood pulp. [] The reaction involves both electrophilic aromatic substitution and O-demethylation of guaiacyl lignin units, leading to the formation of 4,5-dichloroguaiacol. []

Q6: How does the method of chlorine addition affect 4,5-dichloroguaiacol formation?

A7: Switching from a single charge addition of chlorine to a dropwise, continuous addition significantly reduces the formation of 4,5-dichloroguaiacol. [] This suggests a change in reaction pathway or kinetics under different chlorine addition modes. []

Q7: Does replacing chlorine with a chlorine dioxide mixture impact 4,5-dichloroguaiacol formation?

A8: Yes, using a chlorine-chlorine dioxide mixture (50% substitution) instead of pure chlorine significantly decreases 4,5-dichloroguaiacol formation. [] This mixture promotes oxidative degradation of lignin, reducing the prevalence of electrophilic substitution reactions responsible for generating 4,5-dichloroguaiacol. []

Q8: Can 4,5-dichloroguaiacol be released from chlorolignin even after the bleaching process?

A9: Yes, studies have shown that 4,5-dichloroguaiacol can be released from chlorolignin even after the bleaching process. This release occurs slowly over time, particularly under sterile conditions at a neutral pH and elevated temperature (50°C). []

Q9: What other chlorinated phenolics are released alongside 4,5-dichloroguaiacol from chlorolignin?

A10: Aside from 4,5-dichloroguaiacol, extended incubation of chlorolignin also releases 3,4,5-trichloroguaiacol, 4,5,6-trichloroguaiacol, tetrachloroguaiacol, 6-chlorovanillin, and 5,6-dichlorovanillin. []

Q10: Does alkaline hydrolysis of chlorolignin release different chlorophenolic compounds?

A11: Yes, alkaline hydrolysis of chlorolignin with 2M NaOH at 50°C and 100°C releases a wider range of chlorophenolics than simple incubation. [] This includes 4,6-dichloroguaiacol, 3,4-dichloroguaiacol, 3,4,5-trichlorocatechol, and tetrachlorocatechol, which were not detected during incubation experiments. []

Q11: What is the significance of organic carbon partition coefficients (Koc) for 4,5-dichloroguaiacol?

A12: Koc values help understand the distribution of compounds between water and organic matter in the environment. [] For 4,5-dichloroguaiacol, measured Koc values in treated mill effluent differed significantly from estimated values based on simple hydrophobic interactions. [] This suggests that other factors, possibly its binding to HMW material, contribute to its environmental fate. []

Q12: Does 4,5-dichloroguaiacol pose a risk to aquatic life?

A13: While specific toxicological data on 4,5-dichloroguaiacol is limited in the provided research, its presence in pulp mill effluent, alongside other chlorinated phenols, raises concern. [] These effluents are known to negatively impact aquatic organisms, affecting their growth, development, and survival. []

Q13: Are there analytical methods to detect and quantify 4,5-dichloroguaiacol in environmental samples?

A14: Yes, analytical techniques like gas chromatography coupled with electron capture detection (GC/ECD) and mass spectrometry (GC/MS) are commonly employed to identify and quantify 4,5-dichloroguaiacol in various matrices, including mill effluents. []

Q14: What is the significance of studying the odour properties of 4,5-dichloroguaiacol?

A15: While 4,5-dichloroguaiacol is not explicitly studied for its odour in the provided research, understanding the sensory properties of related chloroguaiacols is crucial. [] These compounds, often found in pulp mill wastewater, can contribute to undesirable tastes and odours in fish, impacting their marketability and consumer perception. []

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